molecular formula C4N2Na2S2 B1632091 disodium dicyano(sulfanidyl)sulfanylidenemethanide

disodium dicyano(sulfanidyl)sulfanylidenemethanide

Cat. No.: B1632091
M. Wt: 186.2 g/mol
InChI Key: UIEQIOFOWZBELJ-UHFFFAOYSA-L
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Description

disodium dicyano(sulfanidyl)sulfanylidenemethanide is an organic compound with the molecular formula C4N2Na2S2. It is a yellow crystalline solid that is soluble in water and some organic solvents. This compound is known for its ability to act as a ligand for transition metals, making it useful in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

disodium dicyano(sulfanidyl)sulfanylidenemethanide can be synthesized through the reaction of Dimercaptomaleonitrile with sodium hydroxide. The reaction typically takes place under anhydrous conditions to prevent hydrolysis. The general reaction is as follows:

Dimercaptomaleonitrile+2NaOHDisodium Dimercaptomaleonitrile+2H2O\text{Dimercaptomaleonitrile} + 2 \text{NaOH} \rightarrow \text{this compound} + 2 \text{H}_2\text{O} Dimercaptomaleonitrile+2NaOH→Disodium Dimercaptomaleonitrile+2H2​O

Industrial Production Methods

In industrial settings, this compound is produced by reacting Dimercaptomaleonitrile with sodium hydroxide in a controlled environment to ensure high purity and yield. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

disodium dicyano(sulfanidyl)sulfanylidenemethanide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.

Major Products Formed

Scientific Research Applications

disodium dicyano(sulfanidyl)sulfanylidenemethanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium dicyano(sulfanidyl)sulfanylidenemethanide involves its ability to form stable complexes with metal ions. The sulfur atoms in the compound can coordinate with metal ions, forming chelates. This property is particularly useful in chelation therapy, where the compound binds to toxic metal ions and facilitates their excretion from the body .

Comparison with Similar Compounds

Similar Compounds

    Dimercaptosuccinic Acid: Another chelating agent used in heavy metal detoxification.

    Dimercaprol: Used in the treatment of heavy metal poisoning.

    Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent in various applications.

Uniqueness

disodium dicyano(sulfanidyl)sulfanylidenemethanide is unique due to its high affinity for transition metals and its ability to form stable complexes. This makes it particularly effective in applications requiring strong and stable metal-ligand interactions .

Properties

Molecular Formula

C4N2Na2S2

Molecular Weight

186.2 g/mol

IUPAC Name

disodium;1,2-dicyanoethene-1,2-dithiolate

InChI

InChI=1S/C4H2N2S2.2Na/c5-1-3(7)4(8)2-6;;/h7-8H;;/q;2*+1/p-2

InChI Key

UIEQIOFOWZBELJ-UHFFFAOYSA-L

SMILES

C(#N)C(=C(C#N)[S-])[S-].[Na+].[Na+]

Canonical SMILES

C(#N)C(=C(C#N)[S-])[S-].[Na+].[Na+]

Origin of Product

United States

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